2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetonitrile
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Overview
Description
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetonitrile is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetonitrile typically involves multi-step organic reactions One common method starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by its reaction with appropriate reagents to form the pyridazinone ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger specific cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-benzo[d][1,3]dioxol-5-ylmethylene-malonate: Shares the benzo[d][1,3]dioxole moiety but differs in the rest of the structure.
benzo[d][1,3]dioxol-5-ylmethylene-cyclohexylamine: Contains a similar benzo[d][1,3]dioxole group but with a different functional group.
5-benzo[d][1,3]dioxol-5-ylmethylene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one: Another compound with a benzo[d][1,3]dioxole moiety but with distinct chemical properties.
Uniqueness
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c14-5-6-16-13(17)4-2-10(15-16)9-1-3-11-12(7-9)19-8-18-11/h1-4,7H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHNGFIFTNSUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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